molecular formula C17H19ClN2O2 B1385051 N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 1020058-25-6

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No.: B1385051
CAS No.: 1020058-25-6
M. Wt: 318.8 g/mol
InChI Key: PXZWOKCAIIBRLS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, agricultural chemistry, and materials science due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-chloroaniline and 2-isopropylphenol.

    Formation of Intermediate: The 3-amino-4-chloroaniline is reacted with chloroacetyl chloride to form an intermediate compound.

    Final Product: The intermediate is then reacted with 2-isopropylphenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide
  • N-(3-Amino-4-chlorophenyl)-2-(2-ethylphenoxy)-acetamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide is unique due to the presence of the isopropyl group, which may confer specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, biological activity, and applications with those of similar compounds.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)13-5-3-4-6-16(13)22-10-17(21)20-12-7-8-14(18)15(19)9-12/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWOKCAIIBRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)-acetamide

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